Ethyl 8-chloroisoquinoline-1-carboxylate
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Overview
Description
Ethyl 8-chloroisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an ethyl ester group at the 1-position and a chlorine atom at the 8-position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloroisoquinoline-1-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Hydrolysis: 8-chloroisoquinoline-1-carboxylic acid.
Scientific Research Applications
Ethyl 8-chloroisoquinoline-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-chloroisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 8-chloroisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:
- Ethyl 1-chloroisoquinoline-3-carboxylate
- Ethyl 2-chloroisoquinoline-3-carboxylate
- Ethyl 6-chloroisoquinoline-3-carboxylate
These compounds share similar structural features but differ in the position of the chlorine atom and ester group, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which influences its properties and applications.
Properties
IUPAC Name |
ethyl 8-chloroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-10-8(6-7-14-11)4-3-5-9(10)13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVGKCHDKNXXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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